molecular formula C17H24NNaO4 B3064946 10-((2-Hydroxybenzoyl)amino)decanoate sodium CAS No. 264602-55-3

10-((2-Hydroxybenzoyl)amino)decanoate sodium

Cat. No.: B3064946
CAS No.: 264602-55-3
M. Wt: 329.4 g/mol
InChI Key: XUHVCHNJCBBXMP-UHFFFAOYSA-M
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Description

10-((2-Hydroxybenzoyl)amino)decanoate sodium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is chemically referred to as 10-(2-Hydroxybenzamido)decanoic acid, sodium salt . This compound is characterized by its molecular formula C17H24NO4.Na and a molecular weight of 307.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2-Hydroxybenzoyl)amino)decanoate sodium typically involves the reaction of 2-hydroxybenzoic acid with decanoic acid in the presence of a coupling agent to form the amide bond. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sodium salt is then formed by neutralizing the resulting acid with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

10-((2-Hydroxybenzoyl)amino)decanoate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-((2-Hydroxybenzoyl)amino)decanoate sodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-((2-Hydroxybenzoyl)amino)decanoate sodium involves its interaction with specific molecular targets. It acts by enhancing the permeability of biological membranes, thereby facilitating the absorption of co-administered drugs. This compound interacts with cellular pathways involved in drug transport and metabolism, making it a valuable tool in pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-((2-Hydroxybenzoyl)amino)decanoate sodium is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its ability to enhance drug permeability and stability sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;10-[(2-hydroxybenzoyl)amino]decanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.Na/c19-15-11-8-7-10-14(15)17(22)18-13-9-5-3-1-2-4-6-12-16(20)21;/h7-8,10-11,19H,1-6,9,12-13H2,(H,18,22)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHVCHNJCBBXMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24NNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264602-55-3
Record name 10-((2-Hydroxybenzoyl)amino)decanoate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264602553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-((2-HYDROXYBENZOYL)AMINO)DECANOATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDQ2FCX8UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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